N-(3-Fluoropropyl)spiroperidol N-(3-Fluoropropyl)spiroperidol
Brand Name: Vulcanchem
CAS No.: 106114-44-7
VCID: VC20742475
InChI: InChI=1S/C26H31F2N3O2/c27-15-5-17-30-20-31(23-6-2-1-3-7-23)26(25(30)33)13-18-29(19-14-26)16-4-8-24(32)21-9-11-22(28)12-10-21/h1-3,6-7,9-12H,4-5,8,13-20H2
SMILES: C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCCF)CCCC(=O)C4=CC=C(C=C4)F
Molecular Formula: C26H31F2N3O2
Molecular Weight: 455.5 g/mol

N-(3-Fluoropropyl)spiroperidol

CAS No.: 106114-44-7

Cat. No.: VC20742475

Molecular Formula: C26H31F2N3O2

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Fluoropropyl)spiroperidol - 106114-44-7

CAS No. 106114-44-7
Molecular Formula C26H31F2N3O2
Molecular Weight 455.5 g/mol
IUPAC Name 8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(3-fluoropropyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Standard InChI InChI=1S/C26H31F2N3O2/c27-15-5-17-30-20-31(23-6-2-1-3-7-23)26(25(30)33)13-18-29(19-14-26)16-4-8-24(32)21-9-11-22(28)12-10-21/h1-3,6-7,9-12H,4-5,8,13-20H2
Standard InChI Key ZTBJFYRPVFYXKB-UHFFFAOYSA-N
SMILES C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCCF)CCCC(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCCF)CCCC(=O)C4=CC=C(C=C4)F

Chemical Properties and Structure

Basic Chemical Information

N-(3-Fluoropropyl)spiroperidol is characterized by specific chemical properties that make it suitable for research applications. The compound is registered with CAS number 106114-44-7 and possesses a molecular formula of C26H31F2N3O2 with a molecular weight of 455.5 g/mol. Its full IUPAC name is 8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(3-fluoropropyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. The structure incorporates a spiroperidol backbone with a 3-fluoropropyl group attached at a specific nitrogen position. This structural arrangement contributes to its pharmacological properties and ability to bind to dopamine receptors.

Table 1: Chemical Properties of N-(3-Fluoropropyl)spiroperidol

PropertyValue
CAS Number106114-44-7
Molecular FormulaC26H31F2N3O2
Molecular Weight455.5 g/mol
IUPAC Name8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(3-fluoropropyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Standard InChIKeyZTBJFYRPVFYXKB-UHFFFAOYSA-N

Structural Identifiers

The compound's structure can be represented through various chemical notation systems, providing researchers with standardized ways to identify it across different platforms and databases. The Standard InChI for N-(3-Fluoropropyl)spiroperidol is InChI=1S/C26H31F2N3O2/c27-15-5-17-30-20-31(23-6-2-1-3-7-23)26(25(30)33)13-18-29(19-14-26)16-4-8-24(32)21-9-11-22(28)12-10-21/h1-3,6-7,9-12H,4-5,8,13-20H2. For computational chemistry and database searching, the canonical SMILES notation C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCCF)CCCC(=O)C4=CC=C(C=C4)F is commonly used.

Synthesis and Radiolabeling

Synthesis Methods

The synthesis of N-(3-Fluoropropyl)spiroperidol involves N-alkylation of spiroperidol with 1-bromo-3-fluoropropane. For research applications involving positron emission tomography, the fluorine-18 labeled version is synthesized through N-alkylation of spiroperidol with no-carrier-added (NCA) 1-bromo-3-[18F]fluoropropane . This process is typically performed under no-carrier-added conditions to ensure high specific activity of the final product, which is essential for receptor imaging studies.

Radiolabeling for PET Imaging

For PET imaging applications, N-(3-Fluoropropyl)spiroperidol is labeled with fluorine-18 (18F), a positron-emitting radioisotope with a half-life of approximately 110 minutes. The radiosynthesis involves using nucleophilic [18F]fluoride for the preparation of [18F]fluoroalkyl halides, which then react with spiroperidol . The compound is part of a series of fluorine-18-labeled N-alkyl and N-fluoroalkyl spiroperidol derivatives that have been developed and studied for their ability to map dopamine receptors in vivo .

Pharmacological Properties

Receptor Binding Profile

N-(3-Fluoropropyl)spiroperidol demonstrates significant affinity for dopamine receptors, particularly the D2 subtype. Studies have confirmed that the compound selectively binds to these receptors, making it valuable for neuroimaging research. Comparative research with other spiroperidol derivatives suggests that N-(3-Fluoropropyl)spiroperidol and its analogues are potent D2 receptor ligands, similar to other fluorinated spiperones like 3-N-(2-[F]-fluoroethyl)-spiperone. The specificity of this binding has been demonstrated in various studies, including those showing that the uptake in the striatum can be blocked by cold spiroperidol, confirming that the striatal uptake is mediated by dopamine receptors .

Biodistribution and Metabolic Stability

Mouse Studies

The metabolic stability of N-(3-[18F]Fluoropropyl)spiroperidol in mouse brains was assessed one hour after injection. The results indicated that at least 76% of brain radioactivity remained as unchanged N-(3-[18F]Fluoropropyl)spiroperidol, demonstrating relatively high metabolic stability in the central nervous system . This high stability is beneficial for imaging applications as it ensures that the signal detected in the brain primarily represents the unchanged radioligand bound to its target receptors.

Table 2: Metabolic Stability in Mouse Brain (1 hour post-injection)

ParameterValue
Brain radioactivity as unchanged compound≥76%
Extraction efficiency (first extraction)77-82%
Extraction efficiency (after second extraction)95%

Baboon Studies

Extending the research to non-human primates, baboon studies have provided insights into the pharmacokinetics and metabolism of N-(3-Fluoropropyl)spiroperidol in a model more closely related to humans. In baboons, the compound showed rapid blood clearance and metabolism . Analysis of baboon blood at 10 minutes after injection revealed that 68% of the radioactivity in the plasma was due to unchanged N-(3-[18F]Fluoropropyl)spiroperidol .

The distribution of the compound in baboon brain was also studied using PET imaging. The results showed that the radioactivity increased in the striatum region and declined in the cortical regions over time . The absolute striatal uptake for this compound in the control study was 0.030% dose per cm3, which was lower than that of [18F]NMS (0.055%) . Importantly, the striatal accumulation of radioactivity was blocked stereoselectively by butaclamol, confirming specific binding to dopamine receptors .

Table 3: Baboon Study Results

ParameterValue
Plasma radioactivity as unchanged compound (10 min post-injection)68%
Absolute striatal uptake0.030% dose per cm³
Blood clearanceRapid
Specific binding confirmationStereoselectively blocked by butaclamol

Comparative Analysis with Other Dopamine Receptor Ligands

Comparison with Related Compounds

N-(3-Fluoropropyl)spiroperidol is one of several N-alkyl and N-fluoroalkyl derivatives of spiroperidol that have been developed for PET imaging of dopamine receptors. Studies comparing these derivatives have shown that the N-methyl, N-propyl, and N-3-fluoropropyl derivatives exhibited the highest striatum/cerebellum values 1 hour after administration . This ratio is an important parameter for evaluating the suitability of a radioligand for receptor imaging, as it reflects the contrast between specific and non-specific binding.

While the N-2-fluoroethyl derivative showed the greatest uptake of total activity in the brain, the N-3-fluoropropyl derivative demonstrated favorable properties in terms of specific binding to dopamine receptors . These comparative studies help researchers select the most appropriate radioligand for specific research questions or clinical applications.

Applications in Neuroscience Research

Dopamine Receptor Imaging

The primary application of N-(3-Fluoropropyl)spiroperidol is in PET imaging of dopamine receptors in the brain. Its ability to selectively bind to these receptors makes it useful for studying neurological disorders related to dopamine dysregulation. By allowing researchers to visualize and quantify dopamine receptors in vivo, this compound contributes to our understanding of disorders such as Parkinson's disease, schizophrenia, and addiction.

Research Significance

The development and characterization of N-(3-Fluoropropyl)spiroperidol represent significant advancements in the field of radiopharmaceuticals for neuroimaging. The compound's favorable properties, including its specificity for dopamine receptors and relatively high metabolic stability in the brain, make it a valuable tool for neuroscience research. By enabling the in vivo study of dopamine receptors, this compound contributes to our understanding of brain function and pathology.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator